(3-bromo-4-methylphenyl)hydrazine
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Overview
Description
(3-Bromo-4-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-methylphenyl)hydrazine typically involves the diazotization of 3-bromo-4-methylaniline followed by reduction. The process begins with the reaction of 3-bromo-4-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reduced using a suitable reducing agent, such as sodium metabisulfite, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The diazotization reaction is carried out at controlled temperatures (10-35°C) and pH levels to ensure the stability of the diazonium salt. The reduction step is performed under similar conditions to achieve efficient conversion to the desired hydrazine derivative .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Scientific Research Applications
(3-Bromo-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-bromo-4-methylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenylhydrazine: The parent compound without the bromine and methyl substitutions.
3-Bromophenylhydrazine: Similar structure but without the methyl group.
4-Methylphenylhydrazine: Similar structure but without the bromine atom.
Uniqueness: (3-Bromo-4-methylphenyl)hydrazine is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of substituents can influence its reactivity and properties, making it distinct from other phenylhydrazine derivatives. The bromine atom can participate in halogen bonding and other interactions, while the methyl group can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMWTPENRTGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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